4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
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Overview
Description
4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2BrClFNO4S and a molecular weight of 318.51 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from commercially available benzene derivatives. One common synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring using bromine or a bromine source in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups that activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating mixtures under acidic conditions.
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols under basic or neutral conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Amino Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but lacks the sulfonyl chloride group.
2-Bromo-1-fluoro-4-nitrobenzene: Similar structure with different positions of substituents.
4-Bromo-3-nitroanisole: Contains a methoxy group instead of a fluorine atom.
Uniqueness
4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is unique due to the presence of multiple functional groups that provide diverse reactivity and applications. The combination of bromine, fluorine, nitro, and sulfonyl chloride groups makes it a versatile compound for various chemical transformations and research applications .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)6(15(8,13)14)2-5(3)10(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOKAVUWZUOEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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